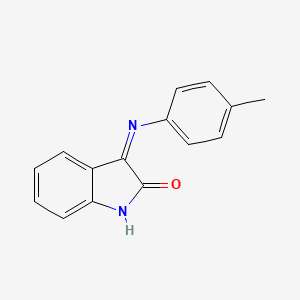

3-(4-甲基苯胺基)吲哚-2-酮

描述

“3-(4-Methylanilino)indol-2-one” is a chemical compound with the molecular formula C15H12N2O . It is also known as “3-(p-Tolylamino)-2H-indol-2-one” and has a molecular weight of 236.27 .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes “3-(4-Methylanilino)indol-2-one”, can be achieved through a one-pot, three-component Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis

The molecular structure of “3-(4-Methylanilino)indol-2-one” can be represented by the SMILES notation:Cc1ccc(NC2=c3ccccc3=NC2=O)cc1 . Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methylanilino)indol-2-one” can be understood in the context of the Fischer indolisation and indole N-alkylation processes . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methylanilino)indol-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 435.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .科学研究应用

抗菌活性

通过一锅法合成的3-氨基烷基化吲哚,涉及N-甲基苯胺和吲哚,已经针对革兰氏阴性和革兰氏阳性细菌的抗菌活性进行了评估。该类化合物中的某些化合物表现出显著的抗菌活性,突显了这些化合物在抗菌应用中的潜力 (Rao et al., 2011)。

抗结核、抗菌和抗真菌性能

类似于3-(4-甲基苯胺基)吲哚-2-酮的1,3-二氢-2H-吲哚-2-酮衍生物展示了广泛的生物动力学活性,包括抗结核、抗菌和抗真菌性能。这凸显了这些化合物在开发治疗各种感染的潜力 (Akhaja & Raval, 2011)。

HIV-1逆转录酶抑制

3-(4-甲基苯胺基)吲哚-2-酮衍生物已被研究其对HIV-1(人类免疫缺陷病毒类型1)逆转录酶的抑制活性,这是病毒复制过程中的一个关键酶。这表明这些化合物在HIV治疗方案中的潜在用途 (Meleddu et al., 2016)。

吲哚衍生物的合成

吲哚衍生物,如3-(2-氧代烷基)吲哚,已通过对3-甲基吲哚的酰化合成,展示了这些化合物在各种合成应用中的化学多样性和潜在实用性 (Pal et al., 2004)。

抗微生物和杀真菌性能

使用吲哚-2,3-二酮衍生物开发了新型环保杀真菌剂和杀菌剂,类似于3-(4-甲基苯胺基)吲哚-2-酮的结构。这些化合物表现出显著的抗微生物活性,可能比标准杀菌剂毒性更低,表明它们在管理微生物和真菌感染中作为更安全的替代品的潜力 (Singh & Nagpal, 2005)。

作用机制

Target of Action

The primary targets of 3-(4-Methylanilino)indol-2-one are Bcl-2-like protein 11 and the Apelin receptor . These targets play crucial roles in various biological processes. Bcl-2-like protein 11 is involved in the regulation of cell death, while the Apelin receptor is implicated in numerous physiological processes, including cardiovascular function and fluid homeostasis.

Mode of Action

It is known that indole derivatives, such as this compound, bind with high affinity to multiple receptors . This suggests that 3-(4-Methylanilino)indol-2-one likely interacts with its targets, leading to changes in their function or activity.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 3-(4-Methylanilino)indol-2-one’s action are largely unknown. Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-(4-Methylanilino)indol-2-one can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment can all impact the compound’s action .

属性

IUPAC Name |

3-(4-methylphenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUOQQJYCOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316010 | |

| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Methylanilino)indol-2-one | |

CAS RN |

42407-86-3 | |

| Record name | NSC298520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)